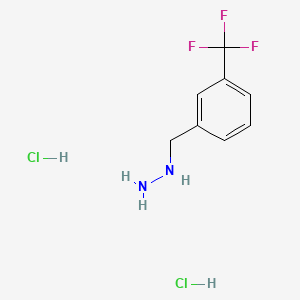

(3-(トリフルオロメチル)ベンジル)ヒドラジン二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride has a wide range of scientific research applications:

準備方法

The synthesis of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride typically involves the reaction of (3-(Trifluoromethyl)benzyl)hydrazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the reaction is carried out at room temperature . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

化学反応の分析

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like bromine, reducing agents like hydrogen gas, and nucleophiles such as alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.

作用機序

The mechanism of action of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity . The pathways involved in its mechanism of action include enzyme inhibition and protein modification, which can affect various biochemical processes .

類似化合物との比較

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride can be compared with other similar compounds such as:

(3-(Trifluoromethyl)phenyl)methylhydrazine: This compound has a similar structure but lacks the dihydrochloride salt form.

(3-(Trifluoromethyl)benzyl)amine: This compound has an amine group instead of a hydrazine group, leading to different chemical properties and reactivity.

The uniqueness of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it useful in diverse scientific research applications .

生物活性

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is a compound characterized by its trifluoromethyl group, which significantly enhances its biological activity. This article explores the compound's various biological activities, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride can be represented as follows:

- Molecular Formula : C8H9Cl2F3N2

- Molecular Weight : 257.07 g/mol

The presence of the trifluoromethyl group increases lipophilicity, allowing better membrane penetration and interaction with biological targets.

The mechanism of action of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride primarily involves:

- Enzyme Inhibition : The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in catalytic activity. This is particularly relevant in the context of cholinesterase inhibition, where it has shown potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

- Cell Signaling Modulation : It influences key signaling pathways and gene expression, impacting cellular responses to external stimuli. This modulation can lead to alterations in cell growth, differentiation, and apoptosis .

- Oxidative Stress Induction : The compound has been observed to induce oxidative stress in cells, activating stress response pathways that can affect metabolic functions.

Enzyme Inhibition

The compound exhibits significant inhibitory effects on AChE and BuChE, which are critical for neurotransmitter regulation. The following table summarizes the IC50 values for various derivatives of hydrazones related to this compound:

| Compound | IC50 (AChE) µM | IC50 (BuChE) µM |

|---|---|---|

| (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride | 46.8 - 137.7 | 19.1 - 881.1 |

| 4-(Trifluoromethyl)-N’-[4-(trifluoromethyl)benzylidene]benzohydrazide | Strongest Inhibition | Mixed-Type Inhibition |

These values indicate that the compound has a promising profile for inhibiting cholinesterases, which is beneficial for conditions like Alzheimer's disease .

Antimicrobial Activity

Research indicates that (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride also possesses antifungal and antimicrobial properties. It has been effective against various pathogens, including:

- Mycobacterium tuberculosis

- Methicillin-resistant Staphylococcus aureus (MRSA)

These findings suggest potential applications in treating infections caused by resistant strains of bacteria .

Case Studies and Research Findings

- Hydrazone Derivatives : A study evaluated hydrazone derivatives synthesized from (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride and found them to exhibit dual inhibition properties against AChE and BuChE with varying potencies .

- Cytotoxicity Assessments : In vitro studies showed that derivatives did not exhibit cytotoxicity towards HepG2 cells at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic use .

- Mechanistic Insights : Research into the molecular interactions revealed that the trifluoromethyl group enhances binding affinity to transcription factors and regulatory proteins, further modulating gene expression related to detoxification processes.

特性

IUPAC Name |

[3-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKYOOXHNAWDOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。